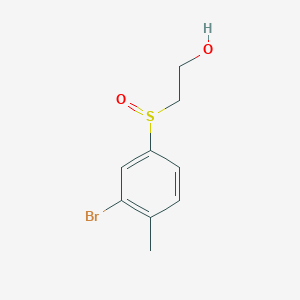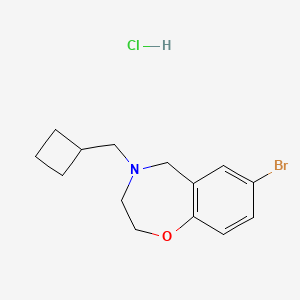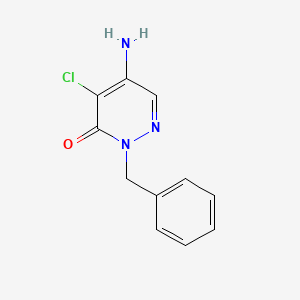![molecular formula C7H5BF4O3 B1383263 [2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid CAS No. 1261214-72-5](/img/structure/B1383263.png)
[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid
Overview
Description
“[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid” is a chemical compound with the molecular formula C7H5BF4O3 . It has a molecular weight of 223.92 g/mol . This compound is considered a reagent that is used for the preparation of ERβ receptor that is selective towards 4-hydroxybiphenyls .
Molecular Structure Analysis
The molecular structure of “[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid” consists of a phenyl ring substituted with a boronic acid group, a fluorine atom, and a trifluoromethoxy group . The exact 3D structure is not available as conformer generation is disallowed due to unsupported elements .Physical And Chemical Properties Analysis
“[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid” has a molecular weight of 223.92 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 224.0267868 g/mol . The topological polar surface area is 49.7 Ų .Scientific Research Applications
Optical Modulation
[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid demonstrates potential applications in optical modulation. For example, phenyl boronic acids (PBA) have been used in conjunction with polymers like polyethylene glycol for aqueous dispersion of single-walled carbon nanotubes (SWNT). This combination has shown the ability to quench near-infrared fluorescence in response to saccharide binding, indicating potential applications in optical sensors and imaging technologies (Mu et al., 2012).
Suzuki-Miyaura Coupling
The compound plays a significant role in Suzuki-Miyaura coupling reactions. A study highlights the use of boronic acids, including those with polyfluorophenyl groups, in facilitating fast and efficient coupling reactions under mild conditions. This is particularly valuable for the synthesis of complex organic compounds and pharmaceuticals (Kinzel, Zhang, & Buchwald, 2010).
Protective Groups for Diols
2,6-Bis(trifluoromethyl)phenylboronic esters, which are structurally similar to [2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid, have been utilized as protective groups for diols. These compounds offer stability and tolerance to various organic transformations, and can be deprotected under mild conditions, making them useful in the synthesis of complex organic molecules (Shimada et al., 2018).
Sensing Applications
Boronic acids, including fluorine-substituted phenylboronic acids, have found extensive use in sensing applications. Their interaction with diols and strong Lewis bases enables their utility in various sensing mechanisms, ranging from biological labeling to the development of therapeutic agents (Lacina, Skládal, & James, 2014).
Safety And Hazards
properties
IUPAC Name |
[2-fluoro-6-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O3/c9-4-2-1-3-5(6(4)8(13)14)15-7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSIXJMDIBZKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid | |
CAS RN |
1261214-72-5 | |
| Record name | [2-fluoro-6-(trifluoromethoxy)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



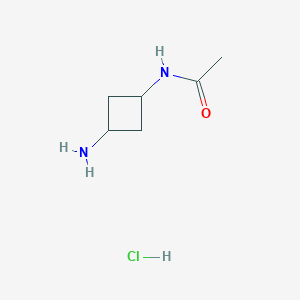
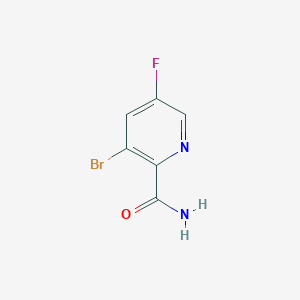
![tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B1383184.png)
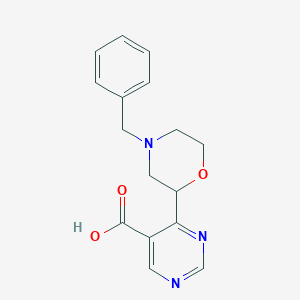
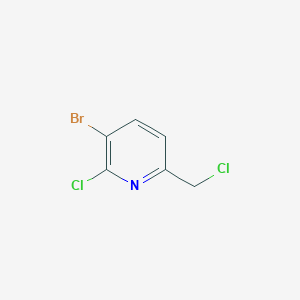
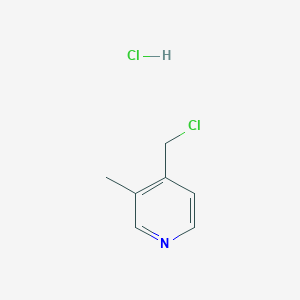
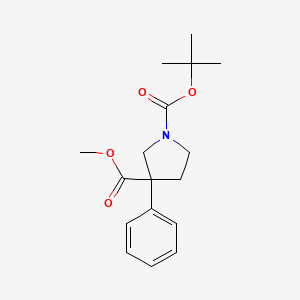
![1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1383191.png)
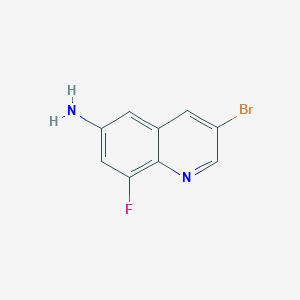
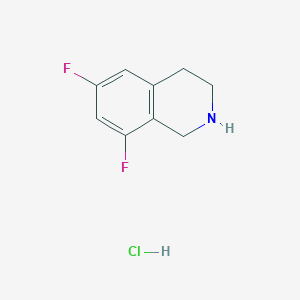
![methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1383199.png)
